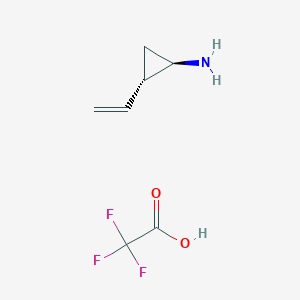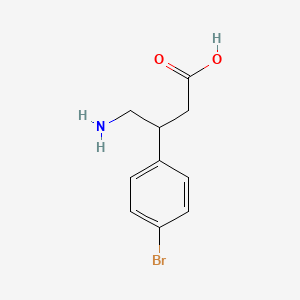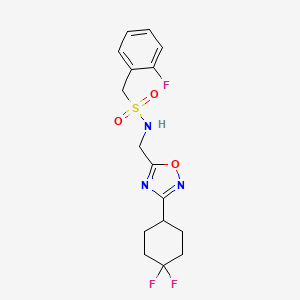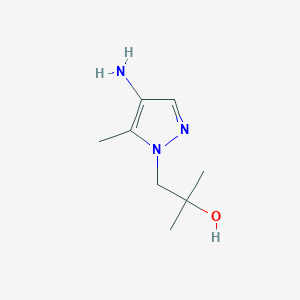
3-Amino-1-chlorobutan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-chlorobutan-2-one hydrochloride is a chemical compound with the CAS Number: 36077-43-7 . It has a molecular weight of 158.03 and its molecular formula is C4H9Cl2NO . It is typically stored at -10 degrees Celsius .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-chlorobutan-2-one hydrochloride consists of 14 bonds in total. This includes 6 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 ketone (aliphatic), and 1 primary amine (aliphatic) .Scientific Research Applications
Optical Resolution and Chirality
One study focused on the optical resolution of (2RS,3SR)-2-Amino-3-chlorobutanoic acid hydrochloride, a compound similar to 3-Amino-1-chlorobutan-2-one hydrochloride, highlighting the importance of chirality in chemical synthesis. The research achieved optical purities of 80–100% through preferential crystallization, demonstrating the compound's potential in producing optically pure substances, which is critical in pharmaceutical synthesis where the activity often depends on the chirality of the compound (Shiraiwa et al., 1997).
Enantioselective Synthesis
Another study provided an enantioselective synthesis of a compound structurally related to 3-Amino-1-chlorobutan-2-one hydrochloride, focusing on its role as a central intermediate in producing nelfinavir, an anti-HIV drug. This showcases the compound's utility in synthesizing key intermediates for potent pharmaceuticals under strict stereochemical control (Ikunaka et al., 2002).
Synthesis of Protected Aminocyclobutanones
Research into the synthesis of protected 2-aminocyclobutanone as a modular synthon reveals the broader utility of cyclobutanone derivatives in medicinal chemistry. Such compounds serve as lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases, indicating the potential application of 3-Amino-1-chlorobutan-2-one hydrochloride in developing enzyme inhibitors (Mohammad et al., 2020).
Hydrolytic Stability of Aminosilane Layers
A study on preventing the loss of surface functionality derived from aminosilanes, although not directly related to 3-Amino-1-chlorobutan-2-one hydrochloride, provides insight into the chemical stability and functionalization of surfaces. This could be relevant when considering the compound's potential applications in surface chemistry or materials science (Smith & Chen, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-amino-1-chlorobutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-3(6)4(7)2-5;/h3H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRZHHWBHQJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-chlorobutan-2-one hydrochloride | |
CAS RN |
36077-43-7 |
Source


|
| Record name | 3-amino-1-chlorobutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(dimethylamino)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2755655.png)

![N-(2,4-difluorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2755657.png)

![2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2755661.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755664.png)

![1-(3-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2755666.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B2755668.png)


![2-(Furan-2-yl)-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755671.png)

